molecular formula C8H10ClNO3 B2680195 4-[(aminooxy)methyl]benzoic acid hydrochloride CAS No. 20228-85-7

4-[(aminooxy)methyl]benzoic acid hydrochloride

Cat. No.: B2680195
CAS No.: 20228-85-7
M. Wt: 203.62
InChI Key: ADGJVYCOAKZKBF-UHFFFAOYSA-N
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Description

4-[(aminooxy)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClNO₃. It is commonly used in research and development, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an aminooxy group attached to a benzoic acid moiety, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(aminooxy)methyl]benzoic acid hydrochloride typically involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride in the presence of a suitable base. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(aminooxy)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(aminooxy)methyl]benzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[(aminooxy)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, inhibiting their activity. This property makes it useful in studying enzyme mechanisms and as a potential inhibitor of certain biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(hydroxyamino)methyl]benzoic acid hydrochloride
  • 4-[(methoxyamino)methyl]benzoic acid hydrochloride
  • 4-[(ethoxyamino)methyl]benzoic acid hydrochloride

Uniqueness

4-[(aminooxy)methyl]benzoic acid hydrochloride is unique due to its aminooxy group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows it to participate in a broader range of chemical reactions and makes it a valuable tool in various scientific applications .

Properties

IUPAC Name

4-(aminooxymethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c9-12-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGJVYCOAKZKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20228-85-7
Record name 4-[(aminooxy)methyl]benzoic acid hydrochloride
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